
Fmoc-N-Me-His(Boc)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-N-Methyl-Histidine(Boc)-OH: is a derivative of histidine, an essential amino acid. This compound is widely used in peptide synthesis due to its unique protective groups, which facilitate the selective deprotection and coupling reactions necessary for peptide chain elongation. The presence of the fluorenylmethyloxycarbonyl (Fmoc) group and the tert-butoxycarbonyl (Boc) group provides stability and specificity during synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N-Methyl-Histidine(Boc)-OH typically involves the following steps:
Protection of the Histidine Side Chain: The imidazole ring of histidine is protected using the tert-butoxycarbonyl (Boc) group.
Methylation: The nitrogen atom in the imidazole ring is methylated using methyl iodide or a similar methylating agent.
Fmoc Protection: The amino group of histidine is protected using the fluorenylmethyloxycarbonyl (Fmoc) group.
Industrial Production Methods: Industrial production of Fmoc-N-Methyl-Histidine(Boc)-OH follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and reaction control.
Purification: The product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using piperidine, while the Boc group can be removed using trifluoroacetic acid.
Coupling Reactions: The compound can undergo peptide coupling reactions using reagents like carbodiimides (e.g., DCC, EDC) and coupling additives (e.g., HOBt, HOAt).
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for Boc removal.
Coupling: Carbodiimides (DCC, EDC), coupling additives (HOBt, HOAt).
Major Products Formed:
Deprotected Histidine Derivatives: After removal of protective groups.
Peptide Chains: When coupled with other amino acids during peptide synthesis.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Solid-Phase Synthesis: Facilitates the stepwise assembly of peptide chains on a solid support.
Biology:
Protein Engineering: Used in the design and synthesis of modified proteins with specific functions.
Enzyme Studies: Helps in studying enzyme-substrate interactions by incorporating modified histidine residues.
Medicine:
Drug Development: Plays a role in the synthesis of peptide-based drugs and therapeutic agents.
Diagnostic Tools: Used in the development of diagnostic assays and imaging agents.
Industry:
Biotechnology: Employed in the production of recombinant proteins and peptides.
Pharmaceuticals: Integral in the manufacturing of peptide-based pharmaceuticals.
Wirkmechanismus
Mechanism:
Peptide Bond Formation: The compound facilitates the formation of peptide bonds through nucleophilic attack by the amino group on the carbonyl carbon of the activated carboxyl group.
Selective Deprotection: The Fmoc and Boc groups provide selective protection and deprotection, allowing for precise control over the synthesis process.
Molecular Targets and Pathways:
Peptide Synthesis Pathways: Involves the activation of carboxyl groups and nucleophilic attack by amino groups.
Enzyme Interaction: Modified histidine residues can interact with enzymes, affecting their activity and function.
Vergleich Mit ähnlichen Verbindungen
Fmoc-Histidine(Boc)-OH: Lacks the methyl group on the imidazole ring.
Fmoc-N-Methyl-Histidine-OH: Lacks the Boc protective group.
Fmoc-Histidine-OH: Lacks both the methyl group and the Boc protective group.
Uniqueness:
Selective Protection: The presence of both Fmoc and Boc groups allows for selective protection and deprotection.
Methylation: The methyl group on the imidazole ring provides unique chemical properties and reactivity.
Eigenschaften
Molekularformel |
C27H29N3O6 |
|---|---|
Molekulargewicht |
491.5 g/mol |
IUPAC-Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C27H29N3O6/c1-27(2,3)36-26(34)30-14-17(28-16-30)13-23(24(31)32)29(4)25(33)35-15-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-12,14,16,22-23H,13,15H2,1-4H3,(H,31,32)/t23-/m0/s1 |
InChI-Schlüssel |
PKVVXHCOKMCMHU-QHCPKHFHSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)C[C@@H](C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


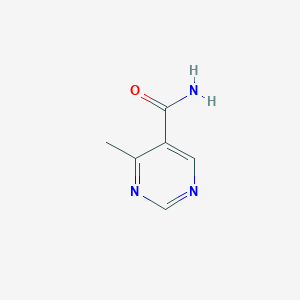
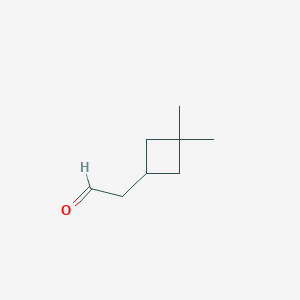
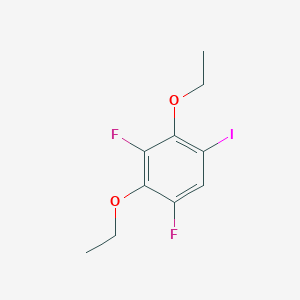
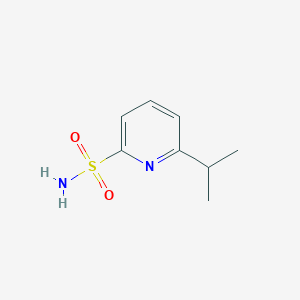
![7-Chloro-4-methyl-3-(methylamino)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B13001816.png)
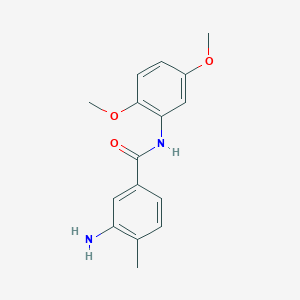
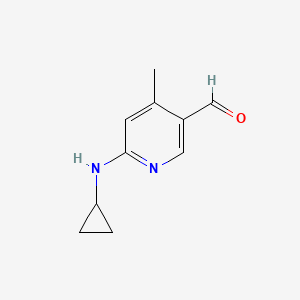

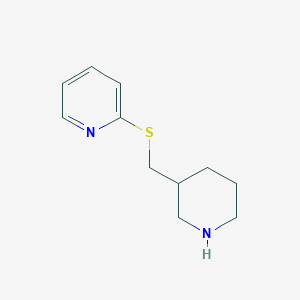
![1-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B13001859.png)
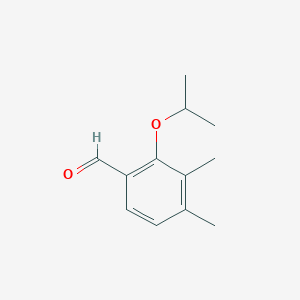
![(R)-8-Azaspiro[4.5]decan-1-ol](/img/structure/B13001867.png)
![3-(4-Fluorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B13001868.png)

